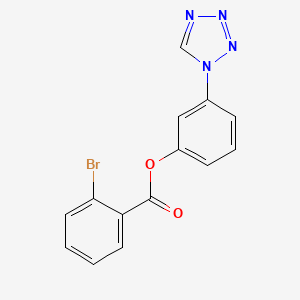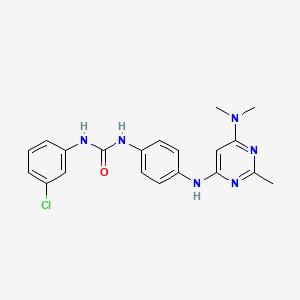
3-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE is a compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and material science . The presence of the bromobenzoate group adds to its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE typically involves the formation of the tetrazole ring followed by esterification with 2-bromobenzoic acid. One common method for synthesizing tetrazoles is the cycloaddition reaction between an azide and a nitrile . The reaction is usually carried out in the presence of a catalyst such as tributylmethylammonium chloride in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs green chemistry principles, utilizing eco-friendly solvents and catalysts to minimize environmental impact . The scalability of these methods ensures that large quantities of the compound can be produced efficiently.
化学反応の分析
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate moiety can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the bromobenzoate group under basic conditions.
Oxidizing Agents: Like hydrogen peroxide, can oxidize the tetrazole ring under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can lead to the formation of tetrazole N-oxides .
科学的研究の応用
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE has a wide range of applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids, enhancing the pharmacokinetic properties of drug candidates.
Material Science: The compound’s stability and reactivity make it suitable for the development of advanced materials, including energetic materials and coordination polymers.
Biological Studies: Its ability to interact with biological targets makes it a valuable tool in biochemical research.
作用機序
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The bromobenzoate group can undergo metabolic transformations, further modulating its biological activity .
類似化合物との比較
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the bromobenzoate moiety.
1-Substituted Tetrazoles: These compounds share the tetrazole ring but differ in their substituents, affecting their reactivity and applications.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE is unique due to the combination of the tetrazole ring and the bromobenzoate group, which imparts distinct chemical and biological properties . This dual functionality enhances its versatility in various research fields.
特性
分子式 |
C14H9BrN4O2 |
|---|---|
分子量 |
345.15 g/mol |
IUPAC名 |
[3-(tetrazol-1-yl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-13-7-2-1-6-12(13)14(20)21-11-5-3-4-10(8-11)19-9-16-17-18-19/h1-9H |
InChIキー |
YPONMUYYOFILOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331854.png)
![4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11331856.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide](/img/structure/B11331890.png)

![4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11331900.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11331902.png)
![2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11331908.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11331911.png)
![{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11331914.png)
![N-(2-ethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331923.png)

![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11331929.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331935.png)
![7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11331937.png)
